Methyl 2-[(5,5-dimethyl-3-oxocyclohexen-1-yl)amino]-3-phenylpropanoate
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Overview
Description
Methyl 2-[(5,5-dimethyl-3-oxocyclohexen-1-yl)amino]-3-phenylpropanoate is a complex organic compound with a unique structure that includes a cyclohexenone ring, a phenyl group, and an ester functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-[(5,5-dimethyl-3-oxocyclohexen-1-yl)amino]-3-phenylpropanoate typically involves the reaction of 5,5-dimethyl-3-oxocyclohexen-1-amine with methyl 3-phenylpropanoate under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is then heated to a temperature range of 60-80°C for several hours to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process where the reactants are fed into a reactor at a controlled rate. The reaction conditions, such as temperature, pressure, and pH, are carefully monitored and adjusted to optimize the yield and purity of the product. The final product is then purified using techniques such as crystallization, distillation, or chromatography.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-[(5,5-dimethyl-3-oxocyclohexen-1-yl)amino]-3-phenylpropanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to convert the ester group to an alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions where the ester group is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) as a solvent.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of amides or thioesters.
Scientific Research Applications
Methyl 2-[(5,5-dimethyl-3-oxocyclohexen-1-yl)amino]-3-phenylpropanoate has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of various pharmaceutical compounds, particularly those with anti-inflammatory or analgesic properties.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex organic molecules.
Material Science: It is used in the development of novel materials with specific properties such as enhanced thermal stability or conductivity.
Mechanism of Action
The mechanism of action of Methyl 2-[(5,5-dimethyl-3-oxocyclohexen-1-yl)amino]-3-phenylpropanoate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, thereby modulating biochemical pathways. For example, it may inhibit the activity of cyclooxygenase enzymes, leading to reduced production of pro-inflammatory mediators.
Comparison with Similar Compounds
Similar Compounds
Methyl 3-phenylpropanoate: Lacks the cyclohexenone ring and has different reactivity and applications.
5,5-Dimethyl-3-oxocyclohexen-1-amine: Lacks the ester and phenyl groups, making it less versatile in synthetic applications.
Uniqueness
Methyl 2-[(5,5-dimethyl-3-oxocyclohexen-1-yl)amino]-3-phenylpropanoate is unique due to its combination of functional groups, which allows it to participate in a wide range of chemical reactions and makes it a valuable intermediate in organic synthesis and pharmaceutical research.
Properties
IUPAC Name |
methyl 2-[(5,5-dimethyl-3-oxocyclohexen-1-yl)amino]-3-phenylpropanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23NO3/c1-18(2)11-14(10-15(20)12-18)19-16(17(21)22-3)9-13-7-5-4-6-8-13/h4-8,10,16,19H,9,11-12H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CAVRULLYVXFBCK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(=CC(=O)C1)NC(CC2=CC=CC=C2)C(=O)OC)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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